molecular formula C20H20N2OS B2690868 N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)pentanamide CAS No. 387883-09-2

N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)pentanamide

Cat. No.: B2690868
CAS No.: 387883-09-2
M. Wt: 336.45
InChI Key: ZZYHOBAMQWWWPE-UHFFFAOYSA-N
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Description

N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)pentanamide ( 387883-09-2) is a high-purity synthetic organic compound supplied for research and development purposes. With a molecular formula of C20H20N2OS and a molecular weight of 336.45 g/mol, this compound is part of the thiazole class of heterocycles, which are recognized as crucial scaffolds in medicinal chemistry due to their diverse interactions with biological targets . Thiazole derivatives are investigated for a wide spectrum of therapeutic areas, including as antibacterial, antifungal, antiretroviral, and antihypertensive agents . This specific pentanamide derivative features a biphenyl-thiazole core, a structure that is of significant interest in the design of novel bioactive molecules. Researchers are exploring similar 4-(biphenyl-4-yl)thiazole-2-carboxamide derivatives as potent pharmacological tools, such as selective antagonists for ion channels like the Zinc-Activated Channel (ZAC), providing insights into neurological function and drug discovery . The compound is provided with a guaranteed purity of 95% or higher, ensuring consistency and reliability for your experimental workflows. It is intended for use by qualified researchers in laboratory settings only. Handle with appropriate safety precautions. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS/c1-2-3-9-19(23)22-20-21-18(14-24-20)17-12-10-16(11-13-17)15-7-5-4-6-8-15/h4-8,10-14H,2-3,9H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZYHOBAMQWWWPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)pentanamide typically involves the reaction of 4-bromo-1,1’-biphenyl with thioamide under specific conditions to form the thiazole ring. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The resulting thiazole derivative is then reacted with pentanoyl chloride to form the final product .

Chemical Reactions Analysis

N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)pentanamide can undergo various chemical reactions, including:

Scientific Research Applications

N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)pentanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)pentanamide involves its interaction with specific molecular targets in cells. Thiazole derivatives are known to inhibit enzymes involved in cell proliferation and survival, such as kinases and proteases. The compound may induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function . Additionally, it may interfere with the synthesis of nucleic acids and proteins, leading to cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs of N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)pentanamide and their distinguishing features:

Compound Name Structural Differences vs. Target Compound Key Properties/Findings References
N-(4-((4′-pentyl-[1,1'-biphenyl]-4-yl)ethynyl)phenyl)pentanamide Secondary amide; ethynyl linker instead of thiazole Lower phase transition temperatures (liquid crystalline properties) vs. tertiary amides
4-([1,1'-Biphenyl]-4-yl)-N-(6-(2-methoxyethoxy)pyridin-2-yl)thiazol-2-amine Methoxyethoxy-pyridine substituent Enhanced aqueous solubility; tested in prion disease models
N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-7-(2-amino-2-phenylacetamido)-... Bicyclic β-lactam system added Higher molecular complexity; 96% synthesis yield; mp 116–118°C
N′-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2,5-dinitrobenzenesulfonohydrazide Sulfonohydrazide group instead of pentanamide Potent anti-Alzheimer activity (IC₅₀ < 10 µM in Aβ aggregation assays)
2-(1,3-dioxoisoindoline-2-yl)-4-methyl-N-(4-(N-thiazole-2-yl)sulfamoyl)phenyl)pentanamide Isoindoline-dione and sulfamoyl groups Improved thermal stability (DSC data); potential protease inhibition

Physicochemical Properties

  • Solubility : Methoxyethoxy or piperazinyl substituents () improve aqueous solubility compared to the hydrophobic pentanamide chain .
  • Thermal Stability : Isoindoline-dione derivatives () show superior thermal stability (via DSC), whereas the target compound’s simpler structure may limit its melting point range (116–118°C) .

Biological Activity

N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)pentanamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a thiazole ring and a biphenyl moiety, which are known to contribute to the biological activity of many pharmaceuticals. The specific structure can be represented as follows:

N 4 1 1 biphenyl 4 yl thiazol 2 yl pentanamide\text{N 4 1 1 biphenyl 4 yl thiazol 2 yl pentanamide}

Research has indicated that compounds similar to this compound often interact with various biological targets, including enzymes and receptors involved in signaling pathways. The following mechanisms have been proposed based on related compounds:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, potentially modulating pathways such as lipid metabolism or cell signaling.
  • Receptor Modulation : It may influence G-protein coupled receptors (GPCRs), which are crucial for various physiological responses.
  • Cell Migration Inhibition : Similar compounds have shown the ability to reduce cell migration, indicating potential applications in cancer therapy.

Biological Activity Data

A summary of biological activity data for this compound is presented below:

Biological ActivityObserved EffectReference
Enzyme InhibitionIC50 values around 100 nM
Receptor ModulationSignificant reduction in receptor activation
Cell MigrationReduced migration by approximately 50% at 200 nM

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Study on Autotaxin Inhibition : A recent study demonstrated that similar thiazole-containing compounds effectively inhibited autotaxin activity, leading to decreased lysophosphatidic acid (LPA) production and reduced cell migration in cancer cells. The study reported significant inhibition at concentrations comparable to those expected for this compound .
  • Pharmacological Profiling : In pharmacological assays, compounds with structural similarities exhibited low cytotoxicity while maintaining potent biological effects. This suggests a favorable therapeutic index for further development .
  • Neuroprotective Effects : Some derivatives showed promise in neuroprotection against toxic protein aggregates in models of neurodegenerative diseases, indicating a broader therapeutic potential beyond oncology .

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